molecular formula C11H15ClO B12106366 2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-ol

2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-ol

Cat. No.: B12106366
M. Wt: 198.69 g/mol
InChI Key: MMFBECABNPXRGF-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-ol is an organic compound with the molecular formula C11H15ClO It is a chlorinated derivative of ethan-1-ol, featuring a 2,4,5-trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-ol typically involves the chlorination of 1-(2,4,5-trimethylphenyl)ethan-1-ol. One common method is the reaction of 1-(2,4,5-trimethylphenyl)ethan-1-ol with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C9H12CH2OH+SOCl2C9H12CH2Cl+SO2+HCl\text{C}_9\text{H}_12\text{CH}_2\text{OH} + \text{SOCl}_2 \rightarrow \text{C}_9\text{H}_12\text{CH}_2\text{Cl} + \text{SO}_2 + \text{HCl} C9​H1​2CH2​OH+SOCl2​→C9​H1​2CH2​Cl+SO2​+HCl

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed.

Major Products

    Oxidation: Formation of 2-Chloro-1-(2,4,5-trimethylphenyl)ethanone.

    Reduction: Formation of 1-(2,4,5-trimethylphenyl)ethan-1-ol.

    Substitution: Formation of various substituted ethan-1-ol derivatives.

Scientific Research Applications

2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and the trimethylphenyl group play crucial roles in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(2,4,6-trimethylphenyl)ethan-1-ol
  • 2-Chloro-1-(3,4,5-trimethylphenyl)ethan-1-ol
  • 2-Chloro-1-(2,3,5-trimethylphenyl)ethan-1-ol

Uniqueness

2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-ol is unique due to the specific positioning of the methyl groups on the phenyl ring, which influences its chemical reactivity and biological activity. This structural arrangement can result in distinct properties compared to its isomers and other similar compounds.

Properties

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

2-chloro-1-(2,4,5-trimethylphenyl)ethanol

InChI

InChI=1S/C11H15ClO/c1-7-4-9(3)10(5-8(7)2)11(13)6-12/h4-5,11,13H,6H2,1-3H3

InChI Key

MMFBECABNPXRGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C(CCl)O)C

Origin of Product

United States

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